4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfone
Description
4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfone is a pyrimidine-based compound featuring a sulfone group (-SO₂-) linked to a 4-chlorophenyl moiety and a pyrimidine ring substituted with chlorine at position 6 and a 2-pyridinyl group at position 2. This structural framework confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The sulfone group enhances stability and polarity compared to sulfides or sulfoxides, influencing solubility and intermolecular interactions .
Properties
IUPAC Name |
4-chloro-6-[(4-chlorophenyl)sulfonylmethyl]-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-11-4-6-13(7-5-11)24(22,23)10-12-9-15(18)21-16(20-12)14-3-1-2-8-19-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZMQTQHFUSLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfone typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of 2-chloro-4,6-dimethyl
Biological Activity
4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
- Chemical Formula : C16H11Cl2N3OS
- Molecular Weight : 364.25 g/mol
- CAS Number : 61550603
The compound features a pyrimidine core substituted with chlorophenyl and pyridinyl groups, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been linked to various pharmacological effects, including:
- Antibacterial Activity : Demonstrated effectiveness against a range of bacterial strains.
- Anticancer Properties : Exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : Known to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology.
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in neurotransmission and metabolic pathways.
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis or function, leading to cell death.
- Antitumor Mechanism : Induces apoptosis in cancer cells through the activation of caspases, as evidenced by increased caspase levels in treated samples.
Research Findings
Recent studies have highlighted the biological activities associated with this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Efficacy : A study evaluated the compound's effectiveness against Pseudomonas aeruginosa, showing significant inhibition at low concentrations (MIC values ranging from 0.5 to 1 µg/mL) .
- Anticancer Activity : In vitro studies on MCF-7 breast cancer cells demonstrated that the compound reduced cell viability with an IC50 value of 12 µM, outperforming standard chemotherapeutics like 5-Fluorouracil .
- Enzyme Inhibition Studies : The compound was tested for AChE inhibition, showing an IC50 value of 8 µM, indicating strong potential for neuroprotective applications .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research has shown that compounds containing pyrimidine and pyridine moieties exhibit significant antimicrobial properties. The sulfone group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. Studies have indicated that derivatives of this compound can inhibit bacterial growth, making them candidates for developing new antibiotics .
-
Anticancer Properties :
- The compound's structure suggests potential activity against various cancer cell lines. Preliminary studies have indicated that similar pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
- Anti-inflammatory Effects :
Agricultural Science Applications
- Pesticide Development :
- Plant Growth Regulators :
Material Science Applications
-
Polymer Chemistry :
- The sulfone group in this compound allows for potential applications in polymer chemistry, particularly in creating high-performance materials with desirable thermal and mechanical properties. Research into polymers derived from sulfones indicates they can exhibit high stability and resistance to degradation .
- Nanotechnology :
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Pyrimidine Derivatives
(a) 4-[(4-Chlorophenyl)Sulfanyl]-6-[(Methylsulfonyl)Methyl]-2-Phenylpyrimidine (CAS 478031-54-8)
- Structure : Pyrimidine ring with phenyl (position 2), methylsulfonylmethyl (position 6), and 4-chlorophenyl sulfanyl (position 4).
- Sulfanyl (-S-) group at position 4 instead of sulfone (-SO₂-), leading to lower oxidation stability .
- Implications : Lower polarity and metabolic stability compared to the target compound.
(b) 4-Chloro-6-{[(4-Chlorophenyl)Sulfanyl]Methyl}-2-Phenylpyrimidine (ChemSpider ID 2046180)
- Structure : Chlorine at pyrimidine position 4, phenyl at position 2, and 4-chlorophenyl sulfanyl at position 5.
- Key Differences :
- Implications : Altered electronic distribution may affect binding affinity in biological targets.
Pyridinyl-Substituted Analogs
(a) 4-(((4-Chlorobenzyl)Sulfanyl)Methyl)-6-((4-Chlorophenyl)Sulfanyl)-2-(2-Pyridinyl)Pyrimidine (CAS 338961-02-7)
- Structure : 2-Pyridinyl at position 2, dual sulfanyl groups (chlorobenzyl and chlorophenyl).
- Key Differences :
- Implications : Higher lipophilicity but lower metabolic stability due to sulfide oxidation susceptibility.
(b) 4-[6-[(Phenylsulfonyl)Methyl]-2-(2-Pyridinyl)-4-Pyrimidinyl]Morpholine (CAS 303147-55-9)
- Structure : Morpholine at position 4, phenylsulfonylmethyl at position 6, and 2-pyridinyl at position 2.
- Key Differences: Morpholine introduces a hydrogen-bond acceptor/donor, enhancing solubility. Phenylsulfonyl vs. 4-chlorophenyl sulfone alters steric and electronic profiles .
Sulfur Oxidation State Variants
(a) 4-[6-[[(4-Chlorophenyl)Sulfinyl]Methyl]-2-Phenyl-4-Pyrimidinyl]Morpholine (CAS 306980-67-6)
- Structure : Sulfinyl (-SO-) group at position 6, morpholine at position 4.
- Key Differences :
- Implications : Moderate oxidative stability and polarity compared to the target’s sulfone.
Physicochemical and Pharmacological Comparisons
Molecular Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | logP (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₂Cl₂N₃O₂S | 411.3 g/mol | Sulfone, 2-pyridinyl, Cl | 3.8 |
| 4-[(4-Chlorophenyl)Sulfanyl]-6-... | C₁₈H₁₅ClN₂O₂S₂ | 390.9 g/mol | Sulfanyl, methylsulfonyl | 4.2 |
| CAS 338961-02-7 | C₂₃H₁₇Cl₂N₃S₂ | 478.4 g/mol | Dual sulfanyl, chlorobenzyl | 5.1 |
| CAS 303147-55-9 | C₂₀H₂₀N₄O₃S | 396.5 g/mol | Morpholine, phenylsulfonyl | 2.5 |
- Polarity : Sulfone-containing compounds (target, CAS 303147-55-9) exhibit higher polarity than sulfanyl analogs.
- Solubility : Morpholine derivatives (e.g., CAS 303147-55-9) show improved aqueous solubility due to hydrogen bonding .
Q & A
Q. What are the optimal synthetic routes for 4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfone?
The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:
- Chlorination : Introducing chlorine substituents at positions 6 and 4 via electrophilic substitution under anhydrous conditions (e.g., using POCl₃ as a chlorinating agent) .
- Sulfone Formation : Oxidation of the sulfanyl (-S-) group to sulfone (-SO₂-) using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) in dichloromethane .
- Pyridine Coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 2-pyridinyl group .
Critical Parameters : Reaction temperature (often 80–110°C for chlorination), solvent polarity (DMF for polar intermediates), and stoichiometric control to minimize side products .
Q. How can researchers confirm the structural integrity of this compound?
Methodological validation includes:
Q. What purification techniques are effective for isolating this compound?
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or DCM/methanol) to separate sulfone derivatives from unreacted intermediates .
- Recrystallization : Ethanol/water mixtures optimize yield and purity (>95%) by exploiting differential solubility of sulfone vs. thioether byproducts .
Advanced Research Questions
Q. How can conflicting reactivity data in sulfone formation be resolved?
Discrepancies in oxidation efficiency (e.g., sulfoxide vs. sulfone ratios) often arise from:
- Oxidant Selection : m-CPBA favors sulfones, while H₂O₂/acetone may stall at sulfoxides .
- pH Control : Acidic conditions (pH < 3) accelerate sulfone formation but risk pyrimidine ring hydrolysis .
Resolution Strategy : Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate) and adjust oxidant equivalents iteratively .
Q. What computational methods predict the bioactivity of this compound?
- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. The pyridinyl and sulfone groups show high affinity for ATP-binding pockets .
- QSAR Modeling : Correlate substituent effects (e.g., Cl position) with antimicrobial IC₅₀ values. Chlorine at position 6 enhances lipid bilayer penetration .
Q. How do reaction conditions influence unintended dechlorination during synthesis?
Dechlorination occurs under:
- Reductive Environments : Catalytic hydrogenation (H₂/Pd-C) may remove Cl from the pyrimidine ring. Substitute with milder reductants (NaBH₄) .
- High Temperatures : Prolonged reflux (>12 hrs) in polar solvents (DMF) promotes elimination. Optimize time/temperature via DoE (Design of Experiments) .
Q. What strategies mitigate batch-to-batch variability in biological assays?
- Standardized Protocols : Pre-treat compounds with activated charcoal to remove trace solvents .
- Dose-Response Curves : Use Hill slope analysis to quantify potency shifts (e.g., EC₅₀ reproducibility within ±5%) .
- Control for Hydration : Lyophilize samples to constant weight, as sulfones are hygroscopic .
Data Analysis & Experimental Design
Q. How should researchers analyze contradictory cytotoxicity results across studies?
- Source Identification : Compare cell lines (e.g., HeLa vs. MCF-7 metabolic differences) and assay durations (24h vs. 48h IC₅₀) .
- Metabolite Profiling : Use HPLC-MS to detect degradation products (e.g., sulfonic acid derivatives) that may skew results .
Q. What statistical methods validate structure-activity relationship (SAR) hypotheses?
- Multivariate Regression : Model bioactivity (pIC₅₀) against descriptors like ClogP and polar surface area.
- ANOVA : Test significance of substituent position (e.g., 4-Cl vs. 2-Cl phenyl groups) on antitumor activity .
Environmental & Safety Considerations
Q. How can researchers assess environmental persistence of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
